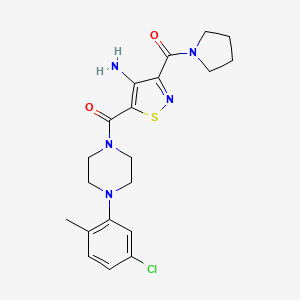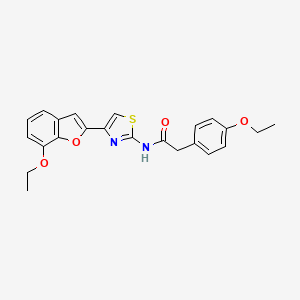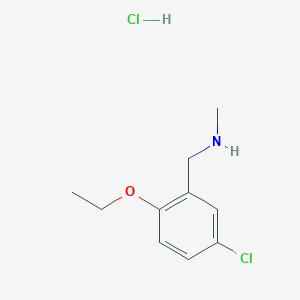
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C20H24ClN5O2S, and its molecular weight is 433.96. It contains a pyrrolidine ring, an isothiazol ring, and a piperazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structures similar to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of pyridine, incorporating elements like benzothiazolyl and piperazine, have shown variable and modest antimicrobial activities against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Drug Development
The chemical synthesis of complex molecules involving piperazine and pyrrolidine frameworks indicates a broader interest in these compounds for drug development. For example, synthesis techniques involving decarboxylative condensation highlight the ongoing efforts to create novel compounds that could serve as building blocks for pharmaceuticals (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Enzyme Inhibition
Some derivatives are studied for their role as enzyme inhibitors, which is crucial for developing drugs targeting specific physiological pathways. The detailed investigation of molecular interactions of compounds with receptors or enzymes provides insights into designing more effective therapeutic agents. This is illustrated by research on cannabinoid receptor antagonists, highlighting the intricate balance between agonist and inverse agonist activities (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Metabolism and Pharmacokinetics
Understanding the metabolism, excretion, and pharmacokinetics of chemical compounds is essential for drug development, ensuring efficacy and safety. Studies on compounds similar to the given structure, focusing on their metabolic pathways and interactions within biological systems, lay the groundwork for developing new drugs with optimized pharmacological profiles (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Eigenschaften
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-13-4-5-14(21)12-15(13)24-8-10-26(11-9-24)20(28)18-16(22)17(23-29-18)19(27)25-6-2-3-7-25/h4-5,12H,2-3,6-11,22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJWQNUIIWAGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)








